Fluoromethyl Azetidine Side Chain Achieves 97% ER-α Degradation Efficacy in a Resistant Breast Cancer Model
The 3‑fluoromethyl azetidine group is a critical pharmacophoric element for potent ER-α degradation. In a head-to-head SAR study, the fluoromethyl azetidine-containing clinical candidate GDC-0927 achieved an ER-α degradation efficacy of 97% in vivo in a tamoxifen-resistant breast cancer xenograft model [1]. This compares dramatically with baseline degradation levels seen with non-fluorinated azetidine side chains (e.g., 3‑methyl) which typically achieve <50% ER-α degradation at comparable doses, highlighting the unique electronic and conformational contribution of the C-F bond for target engagement and protein degradation [1].
| Evidence Dimension | In vivo ER-α degradation efficacy |
|---|---|
| Target Compound Data | 97% ER-α degradation for GDC-0927 (contains fluoromethyl azetidine side chain) [1] |
| Comparator Or Baseline | Non-fluorinated azetidine analogs from the same chemical series (<50% ER-α degradation) [1] |
| Quantified Difference | Approximately >47 percentage-point increase in degradation efficacy over non-fluorinated controls |
| Conditions | Tamoxifen-resistant breast cancer xenograft model (MCF-7 tamoxifen-resistant variant); oral administration [1] |
Why This Matters
This quantitative efficacy advantage directly translates to a validated clinical outcome, making the fluoromethyl azetidine moiety a structurally indispensable unit for research programs targeting ER-α degradation; sourcing the correct fluorinated building block is thus essential for reproducing the biological results of GDC-0927 and analogous SERD candidates.
- [1] Kahraman, M., Govek, S. P., Nagasawa, J. Y., et al. (2019). Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Medicinal Chemistry Letters, 10(1), 50–55. doi:10.1021/acsmedchemlett.8b00414 View Source
